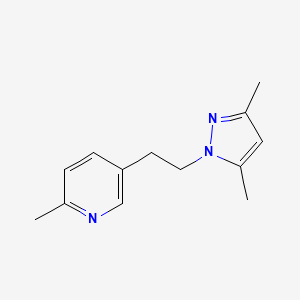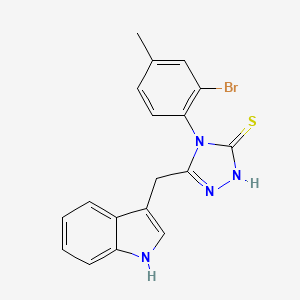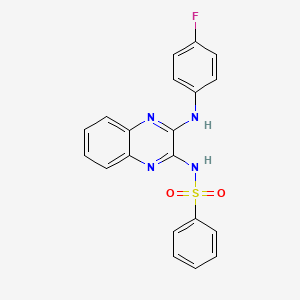
5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the pyridine ring, makes this compound a versatile scaffold for the development of new molecules with potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This pyrazole intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final compound.
For example, the synthesis might start with the reaction of 3,5-dimethyl-1H-pyrazole with an ethylating agent to introduce the ethyl group. This intermediate is then coupled with 2-methylpyridine under conditions that promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl, aryl, or functional groups onto the pyrazole or pyridine rings .
Applications De Recherche Scientifique
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 5-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
2-Methylpyridine: A pyridine derivative that serves as a building block for more complex compounds.
Pyrazolo[1,5-a]pyrimidines: Compounds that combine pyrazole and pyrimidine rings, with potential biological activities.
Uniqueness
5-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylpyridine is unique due to the combination of the pyrazole and pyridine rings, which provides a versatile scaffold for the development of new compounds.
Propriétés
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-5-13(9-14-10)6-7-16-12(3)8-11(2)15-16/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTQOKAXSKJSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-ethoxy-N-{[(4-imidazo[1,2-a]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3744833.png)
![4-{4-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID](/img/structure/B3744842.png)
![N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3744850.png)

![6-ETHYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3744877.png)
![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3744879.png)
![methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B3744889.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3744895.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B3744897.png)


![3-[[Benzyl(methyl)amino]methyl]-1,3-benzoxazol-2-one](/img/structure/B3744912.png)
![4-TERT-BUTYL-N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B3744935.png)
![N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3744937.png)
